molecular formula C5H13NS B1524272 [2-(propylthio)ethyl]amine hydrochloride CAS No. 36517-93-8

[2-(propylthio)ethyl]amine hydrochloride

Cat. No.: B1524272
CAS No.: 36517-93-8
M. Wt: 119.23 g/mol
InChI Key: KHHKBTRFZTUVRD-UHFFFAOYSA-N
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Description

[2-(propylthio)ethyl]amine hydrochloride is an organic compound with the chemical formula C5H14NS · HCl. It is a derivative of ethanamine and is commonly used in various scientific and industrial applications. The compound appears as white crystals or crystalline powder and is highly soluble in water, alcohol, and ether solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions: [2-(propylthio)ethyl]amine hydrochloride can be synthesized by reacting 2-(propylthio)ethanamine with hydrochloric acid. The reaction typically involves dissolving 2-(propylthio)ethanamine in a suitable solvent and then adding hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the synthesis of 2-(propylthio)ethanamine hydrochloride may involve the use of large-scale reactors and controlled conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: [2-(propylthio)ethyl]amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

[2-(propylthio)ethyl]amine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-(propylthio)ethyl]amine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in various chemical reactions. It may also interact with enzymes and receptors, influencing biological processes .

Comparison with Similar Compounds

Uniqueness: [2-(propylthio)ethyl]amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties. Its propylthio group provides different steric and electronic effects compared to other similar compounds, making it valuable in specific synthetic and research applications .

Properties

CAS No.

36517-93-8

Molecular Formula

C5H13NS

Molecular Weight

119.23 g/mol

IUPAC Name

2-propylsulfanylethanamine

InChI

InChI=1S/C5H13NS/c1-2-4-7-5-3-6/h2-6H2,1H3

InChI Key

KHHKBTRFZTUVRD-UHFFFAOYSA-N

SMILES

CCCSCCN.Cl

Canonical SMILES

CCCSCCN

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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